N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-ethoxyphenoxy)acetamide
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Overview
Description
2-(4-Ethoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolothiadiazine scaffold, which is part of this compound, is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(4-ethoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method, however, has limited substrate scope. Industrial production methods often involve optimizing reaction conditions to improve yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(4-Ethoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase . The compound’s ability to form hydrogen bonds with these enzymes’ active sites is crucial for its inhibitory activity. Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide include other triazolothiadiazine derivatives. These compounds share the triazolothiadiazine scaffold but differ in their substituents, which can significantly affect their pharmacological activities . For example:
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds have a different arrangement of the triazole and thiadiazine rings, leading to variations in their biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct pharmacological properties.
The uniqueness of 2-(4-ethoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide lies in its specific substituents, which contribute to its potent biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N4O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H18N4O3S/c1-2-21-11-4-6-12(7-5-11)22-10-13(20)16-14-17-18-15-19(14)8-3-9-23-15/h4-7H,2-3,8-10H2,1H3,(H,16,17,20) |
InChI Key |
ANPUAGLMPIGCQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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